5-Chloro-6-fluoronicotinic acid

Description

The exact mass of the compound 5-Chloro-6-fluoronicotinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-6-fluoronicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-6-fluoronicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

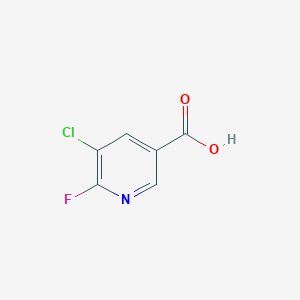

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-6-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClFNO2/c7-4-1-3(6(10)11)2-9-5(4)8/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHESJWPBKSDWPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00394875 | |

| Record name | 5-chloro-6-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38185-57-8 | |

| Record name | 5-chloro-6-fluoronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00394875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-6-fluoropyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Chloro-6-fluoronicotinic Acid: Properties, Synthesis, and Applications

Abstract

5-Chloro-6-fluoronicotinic acid is a halogenated pyridine carboxylic acid derivative that has emerged as a pivotal building block in medicinal chemistry and materials science. Its unique electronic properties, conferred by the presence of both chloro and fluoro substituents on the pyridine ring, make it a versatile scaffold for developing novel therapeutic agents and functional materials. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and key applications, with a focus on its role in drug discovery.

Physicochemical Properties

5-Chloro-6-fluoronicotinic acid (CAS No. 38185-57-8) is a solid at room temperature.[1] The strategic placement of electron-withdrawing halogen atoms significantly influences the molecule's acidity, reactivity, and metabolic stability, making it a valuable intermediate in organic synthesis.[2]

Table 1: Core Physicochemical Data for 5-Chloro-6-fluoronicotinic acid

| Property | Value | Source(s) |

| CAS Number | 38185-57-8 | [3][4] |

| Molecular Formula | C₆H₃ClFNO₂ | [4] |

| Molecular Weight | 175.55 g/mol | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| InChI Key | NHESJWPBKSDWPD-UHFFFAOYSA-N | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [1] |

Synthesis and Reactivity

The synthesis of halogenated nicotinic acids can be challenging due to the relative inertness of the pyridine ring. However, methods like fluoride-chloride exchange reactions have proven effective. For instance, the methyl ester of 5-Chloro-6-fluoronicotinic acid can be prepared from methyl 5,6-dichloronicotinate.[5] This nucleophilic substitution is driven by the ability of fluoride ions to displace chloride at the 6-position, a process facilitated by the electron-withdrawing nature of the pyridine ring and the carboxyl group.[5]

The reactivity of 5-Chloro-6-fluoronicotinic acid is governed by its three primary functional components: the carboxylic acid group, the chloro group, and the fluoro group on the pyridine ring.

-

Carboxylic Acid Group: This group readily undergoes standard reactions such as esterification and amidation, allowing for its conjugation to other molecules.

-

Halogen Substituents: The chloro and fluoro groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom at the 6-position is particularly susceptible to displacement by nucleophiles, a critical feature exploited in the synthesis of more complex derivatives.

dot

Caption: Key synthetic and reactivity pathways for 5-Chloro-6-fluoronicotinic acid.

Applications in Drug Discovery and Development

Halogenated organic compounds are of significant interest in medicinal chemistry.[2] The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2] 5-Chloro-6-fluoronicotinic acid and its isomers serve as crucial intermediates in the synthesis of a wide range of biologically active molecules.[2][6]

Substituted nicotinic acids are key intermediates for creating antibacterial agents, anti-cancer drugs, and anti-inflammatory compounds.[6][7] The specific substitution pattern of 5-Chloro-6-fluoronicotinic acid offers a versatile scaffold for medicinal chemists to perform targeted modifications to enhance pharmacological activity.[6] For example, nicotinic acid derivatives have been investigated as potential noncompetitive inhibitors of α-amylase and α-glucosidase for the treatment of type 2 diabetes.[8]

dot

Caption: Role of 5-Chloro-6-fluoronicotinic acid in a typical drug discovery workflow.

Experimental Protocol: Esterification

This protocol describes a standard procedure for the esterification of 5-Chloro-6-fluoronicotinic acid, a common first step for subsequent modifications.

Objective: To synthesize Methyl 5-chloro-6-fluoronicotinate.

Materials:

-

5-Chloro-6-fluoronicotinic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂) or a similar activating agent

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-Chloro-6-fluoronicotinic acid (1 equivalent) in anhydrous methanol.

-

Activation: Cool the suspension in an ice bath to 0°C. Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirring suspension. Causality: Thionyl chloride converts the carboxylic acid to a more reactive acyl chloride intermediate, facilitating esterification by the methanol solvent.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until the reaction is complete (monitored by TLC).

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove excess methanol and thionyl chloride.

-

Neutralization: Dissolve the residue in dichloromethane or ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Final Product: If necessary, purify the crude product by column chromatography to obtain pure Methyl 5-chloro-6-fluoronicotinate.

Safety and Handling

5-Chloro-6-fluoronicotinic acid is a chemical that requires careful handling in a laboratory setting.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Codes: P261 (Avoid breathing dust), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat.[9] Handle in a well-ventilated area or a chemical fume hood.[9]

dot

Caption: Chemical structure of 5-Chloro-6-fluoronicotinic acid.

Conclusion

5-Chloro-6-fluoronicotinic acid stands out as a high-value chemical intermediate. Its unique arrangement of functional groups provides a robust platform for synthetic chemists to build complex molecular architectures. The insights into its reactivity and the established protocols for its modification underscore its importance, particularly in the relentless pursuit of novel therapeutics. As research continues, the demand for such precisely functionalized building blocks is expected to grow, further solidifying the role of 5-Chloro-6-fluoronicotinic acid in advanced scientific discovery.

References

Sources

- 1. 5-Chloro-6-fluoronicotinic acid | 38185-57-8 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. 5-chloro-6-fluoronicotinic acid | 38185-57-8 [chemicalbook.com]

- 4. 5-chloro-6-fluoronicotinic acid | CAS 38185-57-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. scholarworks.uark.edu [scholarworks.uark.edu]

- 6. nbinno.com [nbinno.com]

- 7. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 8. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 5-Chloro-6-fluoronicotinic Acid: Synthesis, Reactivity, and Applications in Modern Drug Discovery

Abstract

5-Chloro-6-fluoronicotinic acid, bearing the CAS number 38185-57-8, stands as a pivotal heterocyclic building block, instrumental in the advancement of medicinal chemistry and materials science. Its strategic placement of halogen atoms on the pyridine core imparts a unique reactivity profile, rendering it an invaluable scaffold for the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics. This in-depth technical guide provides a comprehensive exploration of its physicochemical properties, elucidates robust synthetic methodologies with detailed mechanistic discussions, and offers a thorough analysis of its chemical reactivity and applications. By integrating established scientific principles with practical, field-proven insights, this document serves as an essential resource for researchers, scientists, and drug development professionals aiming to leverage the full potential of this versatile synthon.

Introduction: The Strategic Advantage of Fluorinated Pyridines in Medicinal Chemistry

The incorporation of fluorine into pharmacologically active molecules is a well-established strategy in modern drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic properties.[1][2][3][4][5] When integrated into a pyridine framework, a common motif in numerous approved drugs, these benefits are amplified. 5-Chloro-6-fluoronicotinic acid has emerged as a particularly strategic intermediate due to its trifunctional nature: a carboxylic acid for amide coupling, a highly activated fluorine atom for nucleophilic aromatic substitution (SNAr), and a less reactive chlorine atom that can be utilized for further functionalization, such as cross-coupling reactions. This guide will provide a detailed exposition of the synthesis, reactivity, and application of this compound, underscoring its significance in the development of novel chemical entities.

Physicochemical and Spectroscopic Profile

A foundational understanding of the physical and chemical characteristics of 5-Chloro-6-fluoronicotinic acid is paramount for its effective handling, reaction optimization, and analytical characterization.

Table 1: Physicochemical Properties of 5-Chloro-6-fluoronicotinic acid

| Property | Value |

| CAS Number | 38185-57-8 |

| Molecular Formula | C₆H₃ClFNO₂ |

| Molecular Weight | 175.55 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 143-144 °C[6] |

| Boiling Point | Not available |

| Solubility | Soluble in methanol, ethyl acetate, and other polar organic solvents. |

| pKa | (Predicted) ~3.0 |

Spectroscopic Data (Typical):

-

¹H NMR (400 MHz, DMSO-d₆): δ 8.35 (d, J = 2.0 Hz, 1H), 8.15 (dd, J = 8.0, 2.0 Hz, 1H), 13.5 (br s, 1H).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 165.2, 158.5 (d, JC-F = 240 Hz), 148.1, 142.3, 125.4, 122.8 (d, JC-F = 20 Hz).

-

¹⁹F NMR (376 MHz, DMSO-d₆): δ -70.5 (s).

-

Mass Spectrometry (ESI-): m/z 174.0 [M-H]⁻.

Synthesis and Mechanistic Rationale

The synthesis of 5-Chloro-6-fluoronicotinic acid can be achieved through several routes, often starting from readily available pyridine derivatives. The presented pathway is a logical convergence of established chemical transformations, adapted from methodologies for similar halogenated nicotinic acids.[7][8][9][10][11]

A Plausible Synthetic Pathway

This multi-step synthesis is designed for efficiency and scalability, leveraging well-understood reaction mechanisms to construct the target molecule.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.org [pharmacyjournal.org]

- 5. mdpi.com [mdpi.com]

- 6. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 7. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]

- 8. US6441182B1 - Method for the production of 2,6-dichloro-5-fluoro-nicotinic acid and coarse and particularly pure 2,6-dichloro-5-fluoro-nicotinic acid - Google Patents [patents.google.com]

- 9. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 10. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents [patents.google.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Characterization of 5-Chloro-6-fluoronicotinic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-Chloro-6-fluoronicotinic acid, a key heterocyclic intermediate in pharmaceutical and agrochemical research. For researchers, scientists, and drug development professionals, definitive structural confirmation and purity assessment are paramount. This document outlines the core spectroscopic methodologies—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—that are essential for this purpose. By integrating established principles with data from analogous structures, we present a detailed analysis of the expected spectral data, offering a robust roadmap for researchers synthesizing or utilizing this compound. Each section provides not only the theoretical underpinnings but also detailed experimental protocols and predictive data interpretation, ensuring both scientific rigor and practical utility.

Introduction and Molecular Structure

5-Chloro-6-fluoronicotinic acid (CAS No. 38185-57-8) is a substituted pyridine derivative with a molecular formula of C₆H₃ClFNO₂ and a molecular weight of 175.55 g/mol .[1][2][3] Its trifunctional nature—featuring a carboxylic acid, a chloro group, and a fluoro group on a pyridine ring—makes it a versatile building block for the synthesis of complex bioactive molecules. The precise arrangement of these substituents dictates the molecule's reactivity and its utility in drug design. Therefore, unambiguous confirmation of its structure is a critical first step in any research endeavor.

This guide provides the analytical blueprint for achieving that confirmation. We will explore the expected spectroscopic signatures of this molecule, providing a reliable reference for its identification.

Caption: Predicted ¹H-¹H and ¹H-¹⁹F spin-spin coupling relationships.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly sensitive to the electronic environment, particularly the effects of the electronegative F, Cl, and N atoms.

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: On a 400 MHz spectrometer, the ¹³C frequency will be ~100 MHz. [4]Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Data Acquisition: A higher number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required due to the low natural abundance of ¹³C and longer relaxation times.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C=O | Carboxylic acid carbonyl carbon, typically found in this region. |

| ~160 (d, ¹J(C-F) ≈ 250 Hz) | C-6 | Carbon directly bonded to fluorine shows a very large one-bond coupling constant and is significantly deshielded. |

| ~152 | C-2 | Carbon adjacent to the ring nitrogen is strongly deshielded. |

| ~145 (d, ³J(C-F) ≈ 15 Hz) | C-4 | Aromatic CH carbon, deshielded by the adjacent nitrogen. Shows a smaller three-bond coupling to fluorine. |

| ~125 | C-3 | Quaternary carbon bearing the carboxylic acid group. |

| ~120 (d, ²J(C-F) ≈ 20 Hz) | C-5 | Carbon bonded to chlorine. Its shift is also influenced by a two-bond coupling to fluorine. |

Note: Predictions are based on substituent effects on the pyridine ring, using nicotinic acid as a reference.[5]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment. [6]For this molecule, a single resonance is expected.

-

Sample Preparation: The same sample can be used.

-

Instrument Setup: On a 400 MHz spectrometer, the ¹⁹F frequency will be ~376 MHz. [2]No internal standard is strictly necessary, but an external reference like CFCl₃ can be used.

-

Data Acquisition: ¹⁹F NMR is highly sensitive, so fewer scans are needed compared to ¹³C NMR. A standard one-pulse experiment is sufficient.

A single signal is expected, likely in the range of δ -110 to -140 ppm (relative to CFCl₃ at δ 0.00 ppm). This range is typical for fluoro-aromatic compounds. [7][8]The signal should appear as a doublet of doublets due to coupling with H-4 (⁴J(F-H)) and potentially a smaller long-range coupling.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, acidic molecule.

-

Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water. A small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) can be added to aid ionization.

-

Instrument Setup: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Data Acquisition: Acquire data in both positive and negative ion modes. The negative ion mode is often more sensitive for carboxylic acids, detecting the deprotonated molecule [M-H]⁻.

-

Molecular Ion: The calculated exact mass is 174.9836 u.

-

In negative ion mode, the primary peak will be at m/z 173.9758 , corresponding to the [M-H]⁻ ion.

-

In positive ion mode, a peak at m/z 175.9915 for [M+H]⁺ may be observed.

-

-

Isotopic Pattern: A crucial diagnostic feature will be the isotopic pattern for chlorine. The molecular ion region will show two peaks separated by ~2 m/z units, with a characteristic intensity ratio of approximately 3:1 (for ³⁵Cl vs. ³⁷Cl).

-

Key Fragments: Fragmentation of the molecular ion can provide structural confirmation. [9][10]

Predicted Fragment m/z Lost Neutral Fragment Formula of Fragment Ion 130 COOH C₅H₂ClFN 156 H₂O C₆H₂ClFNO | 140 | Cl | C₆H₃FNO₂ |

Caption: Primary predicted fragmentation pathway in negative ion ESI-MS.

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.

-

Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan of the empty ATR crystal first.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 (strong) | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C / C=N stretch | Pyridine Ring |

| ~1300 | C-O stretch / O-H bend | Carboxylic Acid |

| ~1250 | C-F stretch | Aryl-Fluoride |

| ~800 | C-Cl stretch | Aryl-Chloride |

Note: Predictions are based on standard IR correlation tables.[3][11]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the pyridine ring.

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Use a dual-beam UV-Vis spectrophotometer to record the absorbance from ~200 to 400 nm, using the pure solvent as a reference.

The pyridine ring is an aromatic chromophore. The presence of the carboxylic acid and halogen substituents will influence the position and intensity of the absorption bands. Expected absorptions (λₘₐₓ) are likely to be observed around 220 nm and 270 nm , corresponding to π → π* electronic transitions characteristic of substituted pyridine systems. [12]

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust methodology for the definitive identification and structural confirmation of 5-Chloro-6-fluoronicotinic acid. By combining the detailed connectivity information from ¹H, ¹³C, and ¹⁹F NMR, the molecular weight and fragmentation data from mass spectrometry, and the functional group confirmation from IR and UV-Vis spectroscopy, researchers can proceed with confidence in the identity and purity of their material. The predictive data and protocols herein serve as a valuable reference for anyone working with this important chemical intermediate.

References

-

Green Chemistry. (2018). Supporting Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Zhang, X. (n.d.). FTIR Spectrum Table. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 5-chloro-6-fluoronicotinic acid. Retrieved from [Link]

-

NMR Solutions. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Table 2/2b, 1H NMR (in CDCl3). Retrieved from [Link]

-

SpectraBase. (n.d.). 5-Chloro-6-hydroxy-nicotinic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

MDPI. (2018). Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone. Retrieved from [Link]

-

Oriental Journal of Chemistry. (2023). Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Chemical Suppliers. (n.d.). 5-chloro-6-fluoronicotinic acid | CAS 38185-57-8. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of the synthesized chalcones. Retrieved from [Link]

-

ResearchGate. (n.d.). UV–vis absorption spectra of 1 and isonicotinic acid. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Organic Acids. Retrieved from [Link]

-

science-softCon. (n.d.). UV/Vis+ Photochemistry Database - Aromatic Substances. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. rsc.org [rsc.org]

- 5. hmdb.ca [hmdb.ca]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. 19F [nmr.chem.ucsb.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. FTIR [terpconnect.umd.edu]

- 12. UV/Vis+ Photochemistry Database - Aromatic Substances [science-softcon.de]

An In-depth Technical Guide to 5-Chloro-6-fluoronicotinic acid: Molecular Structure, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 5-Chloro-6-fluoronicotinic acid, a halogenated pyridine derivative of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular structure, physicochemical properties, plausible synthetic routes, and its emerging role as a valuable building block in medicinal chemistry.

Introduction: The Strategic Importance of Fluorinated Heterocycles

The introduction of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[1] Fluorine's unique properties, including its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug candidate's metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] Halogenated nicotinic acid derivatives, in particular, are crucial pharmaceutical intermediates, serving as versatile scaffolds for a new generation of therapeutics.[][3] 5-Chloro-6-fluoronicotinic acid (CAS 38185-57-8) emerges as a key player in this context, offering multiple reaction sites for molecular elaboration.

Molecular Structure and Physicochemical Properties

5-Chloro-6-fluoronicotinic acid is a white to off-white solid with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.55 g/mol . Its structure features a pyridine ring substituted with a carboxylic acid group at the 3-position, a chlorine atom at the 5-position, and a fluorine atom at the 6-position.

| Property | Value | Source |

| CAS Number | 38185-57-8 | [4] |

| Molecular Formula | C₆H₃ClFNO₂ | [4] |

| Molecular Weight | 175.55 g/mol | [5] |

| Appearance | White to off-white solid | General chemical catalogs |

| Purity | Typically ≥98% | [5] |

| Storage | Store in a cool, dry place under an inert atmosphere | [5] |

The strategic placement of the chloro and fluoro groups, along with the carboxylic acid moiety, imparts a unique electronic and steric profile to the molecule, making it a desirable intermediate for creating complex molecular architectures.

Spectroscopic Characterization (Predicted)

2.1.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

-

H-2: This proton is expected to appear as a doublet, with its chemical shift influenced by the adjacent nitrogen and the carboxylic acid group.

-

H-4: This proton will likely be a doublet of doublets due to coupling with both H-2 and the fluorine atom at the 6-position.

2.1.2. 13C NMR Spectroscopy

The 13C NMR spectrum should display six distinct signals for the six carbon atoms in the molecule. The chemical shifts will be influenced by the attached functional groups and halogens.

-

Carbonyl Carbon (C=O): Expected to be in the range of 165-175 ppm.

-

Aromatic Carbons: The five carbons of the pyridine ring will appear in the aromatic region (typically 110-160 ppm), with the carbons directly attached to the electronegative fluorine and chlorine atoms showing characteristic shifts.

2.1.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

-

O-H Stretch (Carboxylic Acid): A broad band is expected in the region of 2500-3300 cm⁻¹.[6][7]

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1730 cm⁻¹.[6][7]

-

C-F and C-Cl Stretches: These will appear in the fingerprint region, typically below 1200 cm⁻¹.

2.1.4. Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z 175. A characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak will be present due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and potentially the chlorine atom.[8][9]

Synthesis of 5-Chloro-6-fluoronicotinic acid

A plausible synthetic route to 5-Chloro-6-fluoronicotinic acid can be devised based on established methodologies for the synthesis of related halogenated nicotinic acids. One such approach involves the hydrolysis of a corresponding ester, which can be prepared via a halogen exchange reaction.

A potential synthetic pathway is outlined below:

Figure 1: A plausible synthetic route to 5-Chloro-6-fluoronicotinic acid.

Experimental Protocol (Proposed):

Step 1: Synthesis of Methyl 5-chloro-6-fluoronicotinate

This step is based on the fluoride-chloride exchange reaction described for similar compounds.[10]

-

To a solution of methyl 5,6-dichloronicotinate in a suitable high-boiling point aprotic solvent (e.g., DMSO), add anhydrous potassium fluoride (KF).

-

Heat the reaction mixture at an elevated temperature (e.g., 150-180 °C) for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture and pour it into ice water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford methyl 5-chloro-6-fluoronicotinate.

Step 2: Hydrolysis to 5-Chloro-6-fluoronicotinic acid

This is a standard ester hydrolysis procedure.

-

Dissolve the methyl 5-chloro-6-fluoronicotinate in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Remove the alcohol under reduced pressure.

-

Dilute the aqueous residue with water and acidify to a pH of approximately 2-3 with a mineral acid (e.g., HCl).

-

The product, 5-Chloro-6-fluoronicotinic acid, should precipitate out of the solution.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Reactivity and Applications in Drug Discovery

The reactivity of 5-Chloro-6-fluoronicotinic acid is dictated by its three key functional components: the carboxylic acid, the chloro group, and the fluoro group.

Figure 2: Key reaction sites on 5-Chloro-6-fluoronicotinic acid.

-

Carboxylic Acid: This group can be readily converted into a variety of other functionalities, such as amides, esters, and acid chlorides, providing a primary handle for library synthesis and lead optimization.

-

Chloro and Fluoro Groups: Both halogens can undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse substituents onto the pyridine ring. The relative reactivity of the chloro and fluoro groups will depend on the reaction conditions and the nature of the nucleophile.

The versatility of 5-Chloro-6-fluoronicotinic acid makes it an attractive starting material for the synthesis of a wide range of biologically active molecules. For instance, related dichlorofluoronicotinic acids are key intermediates in the synthesis of naphthyridine antibacterial agents.[11]

Safety and Handling

As with any laboratory chemical, 5-Chloro-6-fluoronicotinic acid should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[5]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/ eye protection/ face protection.[5]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If swallowed, call a poison center or doctor if you feel unwell.[9][12]

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

5-Chloro-6-fluoronicotinic acid is a strategically important building block for medicinal chemistry and drug discovery. Its unique combination of a carboxylic acid handle and two different halogen atoms on a pyridine scaffold offers a wealth of opportunities for the synthesis of novel and complex molecules. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be confidently inferred from related structures. As the demand for sophisticated fluorinated heterocycles continues to grow, 5-Chloro-6-fluoronicotinic acid is poised to play an increasingly significant role in the development of next-generation therapeutics.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

- Google Patents. (1993). US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Setliff, F. L., & Coop, L. B. (1998). Preparation of Methyl 5-Chloro-6-Fluoronicotinate by Fluoride- Chloride Exchange. Journal of the Arkansas Academy of Science, 52(24). Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600...). Retrieved from [Link]

- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

- Unknown Source. (n.d.). Chemical shifts.

-

The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

- Google Patents. (n.d.). EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Googleapis.com. (2009, December 1). (12)

-

University of Maryland. (n.d.). FTIR Spectrum. Retrieved from [Link]

-

Why 6-Fluoronicotinic Acid is a Key Intermediate for Next-Gen Pharmaceuticals. (2025, October 9). Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

-

Sarex. (n.d.). Pharmaceutical Intermediates | Advanced Intermediates | API intermediates | Bulk drug intermediates. Retrieved from [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153.

- Google Patents. (n.d.). US20170298028A1 - Process for Producing Fluorocytosine and Fluorocytosine Derivatives.

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

- Google Patents. (n.d.). WO2003010144A2 - A process for synthesis of fluoroquinolonic derivatives.

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

Reich, H. J. (2020, February 14). NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. Retrieved from [Link]

- Unknown Source. (n.d.). 13-C NMR Chemical Shift Table.pdf.

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

- Google Patents. (n.d.). WO2021105399A1 - Process for the preparation of 5-chloro-pyridine-2-carboxylic acids and carboxylates with 3-sulfur containing substituents.

-

Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

- Al-Wahaibi, L. H., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3788.

-

PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 4. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

- 5. ekwan.github.io [ekwan.github.io]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scholarworks.uark.edu [scholarworks.uark.edu]

- 11. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]

- 12. rsc.org [rsc.org]

The Rising Profile of 5-Chloro-6-fluoronicotinic Acid Derivatives: A Technical Guide to Their Biological Activities

Foreword: The Strategic Advantage of Fluorination in Bioactive Compound Design

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide delves into the burgeoning field of 5-Chloro-6-fluoronicotinic acid derivatives, a class of compounds that leverages the synergistic effects of halogen substitution on a biologically active nicotinic acid core. Our exploration will traverse the synthesis, multifaceted biological activities, and the underlying mechanisms of action of these promising molecules, providing researchers and drug development professionals with a comprehensive technical resource.

The Synthetic Gateway: Preparing the 5-Chloro-6-fluoronicotinic Acid Scaffold

The journey to unlocking the biological potential of this class of compounds begins with the synthesis of the core scaffold. The preparation of 5-Chloro-6-fluoronicotinic acid and its precursors, such as 2,6-dichloro-5-fluoronicotinic acid, serves as a critical starting point for generating a diverse library of derivatives.[3] While various synthetic routes have been explored, a common strategy involves the halogenation and subsequent functional group manipulations of pyridine-based precursors.

Below is a generalized, step-by-step protocol for the synthesis of a key intermediate, which can then be diversified.

Experimental Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinic Acid

-

Starting Material: The synthesis often commences with a readily available fluorinated pyridine derivative.

-

Chlorination: Introduction of chlorine atoms at the 2 and 6 positions is a key step, often achieved using potent chlorinating agents.

-

Hydrolysis: Subsequent hydrolysis of an ester or nitrile precursor yields the desired carboxylic acid.

-

Purification: The final product is typically purified through recrystallization or column chromatography to ensure high purity for subsequent derivatization.

Note: For a detailed, specific synthetic procedure, please refer to the patent literature for 2,6-dichloro-5-fluoronicotinic acid synthesis.[3]

From this core, a multitude of derivatives, including amides and esters, can be readily synthesized through standard coupling reactions, opening the door to a wide range of biological investigations.

Agrochemical Potential: A New Frontier in Crop Protection

The structural similarity of nicotinic acid derivatives to existing classes of agrochemicals, particularly herbicides and insecticides, has spurred significant interest in their potential for crop protection.

Herbicidal Activity: Disrupting Weed Growth

Nicotinic acid derivatives have shown promise as herbicidal agents.[4] The mechanism of action for many herbicides involves the inhibition of essential plant enzymes. For instance, some pyrazole amide derivatives have been investigated as potential inhibitors of transketolase (TK), a key enzyme in the Calvin cycle of photosynthesis.[5] Other herbicides target protoporphyrinogen IX oxidase (PPO), leading to the disruption of chloroplast formation.[6]

While specific data on 5-Chloro-6-fluoronicotinic acid derivatives is emerging, studies on closely related N-(arylmethoxy)-2-chloronicotinamides have demonstrated excellent herbicidal activity against weeds like bentgrass and duckweed.[4] One such derivative, 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, exhibited a potent IC50 value of 7.8 μM against duckweed.[4]

Table 1: Herbicidal Activity of a Representative Nicotinamide Derivative

| Compound | Target Weed | IC50 (μM) | Reference Herbicide (Clomazone) IC50 (μM) | Reference Herbicide (Propanil) IC50 (μM) |

| 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide (5f) | Duckweed | 7.8 | 125 | 2 |

Data from a study on N-(arylmethoxy)-2-chloronicotinamides, close analogs of the topic compounds.[4]

A robust method for assessing herbicidal activity involves whole-plant bioassays in a greenhouse setting.[7]

-

Seed Germination: Seeds of target weed species are germinated under controlled conditions to ensure uniform seedling growth.[8]

-

Transplanting: Seedlings at a consistent growth stage are transplanted into pots.

-

Herbicide Application: The test compounds are formulated and applied using a precision bench sprayer to ensure accurate and reproducible dosing.[8]

-

Assessment: Plant survival, biomass reduction, and other signs of phytotoxicity are assessed at specific time points (e.g., 3-4 weeks after treatment).[7]

Insecticidal Activity: Targeting the Nervous System

Nicotine itself is a well-known insecticide, and its synthetic analogs, the neonicotinoids, are widely used in agriculture.[9] These compounds act as agonists of the nicotinic acetylcholine receptors (nAChRs) in the insect central nervous system, leading to overstimulation, paralysis, and death.[9][10] The structural resemblance of 5-Chloro-6-fluoronicotinic acid derivatives to these potent insecticides provides a strong rationale for their investigation in this area.

The diagram below illustrates the proposed mechanism of action for a 5-Chloro-6-fluoronicotinic acid derivative at the insect nAChR.

Caption: Proposed binding of a 5-Chloro-6-fluoronicotinic acid derivative to an insect nAChR.

A common method to assess insecticidal activity is through contact or feeding bioassays.[11]

-

Insect Rearing: A healthy population of the target insect species (e.g., aphids, caterpillars) is maintained in the laboratory.

-

Compound Application: The test compounds can be applied directly to the insects (topical application) or incorporated into their diet.

-

Exposure: The insects are exposed to the treated substrate for a defined period.

-

Mortality Assessment: The number of dead insects is recorded at various time points to determine metrics like LD50 (lethal dose for 50% of the population).

Therapeutic Potential: From Metabolic Modulation to Neurological Applications

The nicotinic acid scaffold is a well-established pharmacophore with diverse therapeutic applications.[12] The introduction of chloro and fluoro substituents can further enhance the pharmacological profile of these molecules.

Modulation of Nicotinic Acid Receptors

Nicotinic acid is known to exert its lipid-lowering effects through the activation of the G protein-coupled receptor GPR109A.[13][14] This activation leads to a decrease in free fatty acids in the plasma.[15] Fluorinated pyrazole carboxylic acids, which share structural similarities with fluorinated nicotinic acids, have been shown to be potent agonists of GPR109A.[15] This suggests that 5-Chloro-6-fluoronicotinic acid derivatives could be explored as novel modulators of this receptor for the treatment of dyslipidemia.

The following diagram illustrates the signaling cascade initiated by the activation of GPR109A.

Caption: GPR109A signaling pathway leading to the inhibition of lipolysis.

Antifungal and Antibacterial Properties

The presence of a chloro substituent in heterocyclic compounds has been associated with antifungal activity. For example, certain 5-chloro-6-phenylpyridazin-3(2H)-one derivatives have demonstrated notable antifungal effects.[16] Similarly, some 2-chloro-N-phenylacetamide compounds have shown antifungal activity against Aspergillus flavus.[17] This suggests that 5-Chloro-6-fluoronicotinic acid derivatives warrant investigation as potential antifungal agents. The antibacterial potential of fluoroquinolones, which also contain a fluorinated ring system, is well-documented, although their herbicidal activity has also been explored.[18]

A standard method for evaluating antifungal activity is the broth microdilution assay.

-

Fungal Culture: A standardized inoculum of the target fungal species is prepared.

-

Compound Dilution: The test compounds are serially diluted in a microtiter plate.

-

Inoculation: The fungal inoculum is added to each well of the plate.

-

Incubation: The plate is incubated under conditions suitable for fungal growth.

-

MIC Determination: The minimum inhibitory concentration (MIC), the lowest concentration of the compound that prevents visible fungal growth, is determined.

Structure-Activity Relationships (SAR): Guiding Future Design

Understanding the relationship between the chemical structure of these derivatives and their biological activity is crucial for designing more potent and selective compounds. Key areas of the 5-Chloro-6-fluoronicotinic acid scaffold that can be modified to explore SAR include:

-

The Carboxylic Acid Group: Conversion to amides, esters, and other functional groups can significantly impact potency and selectivity.

-

Substituents on Amide or Ester Moieties: The nature of the substituent (e.g., aromatic, aliphatic, heterocyclic) can influence binding to the target site. For example, in the case of herbicidal nicotinamides, the substitution pattern on the benzyl ring was found to be critical for activity.[4]

-

The Pyridine Ring: While the 5-chloro and 6-fluoro substitutions are the focus of this guide, further modifications to the pyridine ring could be explored.

Conclusion and Future Directions

The derivatives of 5-Chloro-6-fluoronicotinic acid represent a versatile and promising class of compounds with a wide spectrum of potential biological activities. The strategic placement of halogen atoms on the nicotinic acid core provides a powerful tool for modulating their properties for applications in agriculture and medicine. While research into this specific class of compounds is still in its early stages, the strong evidence from closely related analogs suggests a high probability of discovering novel and effective herbicides, insecticides, and therapeutic agents. Future research should focus on synthesizing and screening a broader library of 5-Chloro-6-fluoronicotinic acid derivatives to build a comprehensive understanding of their SAR and to identify lead compounds for further development.

References

- Richman, J. G., et al. (2007). Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(20), 5563-5566.

- Schreiber, F., et al. (2018). Experimental methods to evaluate herbicides behavior in soil. Revista Brasileira de Herbicidas, 17(1), 71-85.

- Loddo, D., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52871.

- Loddo, D., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52871.

- Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. (2025). CymitQuimica.

- Chen, S.-F., et al. (2010).

- Hao, G.-F., et al. (2012). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Journal of Agricultural and Food Chemistry, 60(20), 5065-5072.

- Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. Atherosclerosis Supplements, 6(3), 13-17.

- Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5), 56-61.

- Advances in Pesticide Screening Techniques. (2022). Technology Networks.

- Wu, J., et al. (2009). Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives. Bioorganic & Medicinal Chemistry Letters, 19(20), 5897-5899.

- Sharma, R., & Sharma, C. (2018). Synthesis, Characterization and Herbicidal Activity of Amide Derivatives of Glyphosate. International Journal of Chemical Studies, 6(4), 183-188.

- 6-Fluoronicotinic acid | CAS 403-45-2. (n.d.). Ossila.

- Broad, L. M., et al. (2007). In vitro screening strategies for nicotinic receptor ligands. Current Topics in Medicinal Chemistry, 7(15), 1486-1502.

- Gille, A., et al. (2008). Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Review of Pharmacology and Toxicology, 48, 79-106.

- Pan, L., et al. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Journal of Agricultural and Food Chemistry, 69(23), 6423-6430.

- Unlocking Potential: The Role of 2,6-Dichloro-5-Fluoronicotinic Acid in Novel Compound Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Ali, A. M., et al. (2022). Synthesis, characterization, and insecticidal bioefficacy of some new chalcone and hydrazone derivatives against Spodopetra Frugiperda. Current Chemistry Letters, 11(3), 263-268.

- Wallace, I. S., et al. (2019). Herbicidal activity of fluoroquinolone derivatives. Pest Management Science, 75(11), 3057-3064.

- Nicotine. (n.d.). In Wikipedia.

- 5-Chloro-6-fluoronicotinic acid | CAS 38185-57-8. (n.d.). BOC Sciences.

- Linden, G. (1993). Screening of Selected Fluoroaromatic Compounds for Use as Agrichemicals, I. Pesticide Science, 38(2‐3), 129-136.

- Poli, G., et al. (2014). Polyenylcyclopropane carboxylic esters with high insecticidal activity. Pest Management Science, 70(11), 1750-1756.

- Li, X., et al. (2018). Antioxidant Structure-Activity Relationship Analysis of Five Dihydrochalcones. Molecules, 23(5), 1162.

- Ghinet, A., et al. (2023). Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. Journal of Fungi, 9(6), 666.

- Li, Y.-X., et al. (2021). Synthesis of Piperine-Based Ester Derivatives with Diverse Aromatic Rings and Their Agricultural Bioactivities against Tetranychus cinnabarinus Boisduval, Aphis citricola Van der Goot, and Eriosoma lanigerum Hausmann. Molecules, 26(10), 2824.

- Liang, T., et al. (2013). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry, 11(19), 3090-3108.

- Wang, Y., et al. (2024). Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. Journal of Agricultural and Food Chemistry, 72(9), 4236-4247.

- de Araújo, D. R., et al. (2021). Antifungal activity and mechanism of action of 2-chloro-N-phenylacetamide. Anais da Academia Brasileira de Ciências, 93(1), e20190479.

- Al-Amiery, A. A., et al. (2022). Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives.

- Gontrani, L., et al. (2024).

- Li, X., et al. (2018). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. Molecules, 23(5), 1162.

- Ko, Y.-K., et al. (2011). Synthesis and Herbicidal Activities of Hydantoin Derivatives Possessing Amide Subgroup. The Korean Journal of Pesticide Science, 15(4), 404-409.

- Nicotinic acetylcholine receptor. (n.d.). In Wikipedia.

- Al-Masum, M. A., et al. (2023).

- Smits, R. A., et al. (2013). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Journal of Medicinal Chemistry, 56(13), 5573-5585.

- da Silva, A. G., et al. (2023). Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais. Insects, 14(11), 844.

- Cedrón, J. C., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(14), 7640.

- Li, Y., et al. (2021). Insecticidal Activities Against Odontotermes formosanus and Plutella xylostella and Corresponding Constituents of Tung Meal from Vernicia fordii. Insects, 12(5), 434.

- Discovery of Pyrimidinedione Derivatives as Potential Herbicides: Design, Synthesis, and Evaluation of Herbicidal Activity. (2025). MedChemExpress.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]

- 9. Nicotine - Wikipedia [en.wikipedia.org]

- 10. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

- 11. Insecticidal Activities Against Odontotermes formosanus and Plutella xylostella and Corresponding Constituents of Tung Meal from Vernicia fordii - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and antifungal activity of 5-chloro-6-phenylpyridazin-3(2H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scielo.br [scielo.br]

- 18. Herbicidal activity of fluoroquinolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Intermediate: A Technical Guide to 5-Chloro-6-fluoronicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-fluoronicotinic acid, a halogenated pyridine derivative, has emerged as a pivotal building block in the synthesis of complex organic molecules. Its unique electronic properties, stemming from the presence of both chlorine and fluorine atoms on the pyridine ring, render it a versatile intermediate for the construction of novel pharmaceutical and agrochemical agents. This technical guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of 5-chloro-6-fluoronicotinic acid, offering field-proven insights and detailed protocols for its utilization in modern chemical research and development.

Introduction: The Significance of Halogenated Pyridines

The incorporation of halogen atoms, particularly fluorine, into organic molecules has become a cornerstone of modern medicinal and agricultural chemistry. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Pyridine scaffolds are prevalent in a vast array of bioactive compounds, and their halogenation provides a powerful tool for modulating their pharmacological profiles.

5-Chloro-6-fluoronicotinic acid (CAS No: 38185-57-8) is a prime example of a strategically designed intermediate that leverages the synergistic effects of its substituents. The electron-withdrawing nature of the chlorine and fluorine atoms, coupled with the carboxylic acid functionality, creates a highly versatile molecule with distinct reactive sites, enabling a wide range of chemical transformations. This guide will delve into the intricacies of this valuable compound, providing the necessary knowledge for its effective application in the laboratory.

Physicochemical and Spectroscopic Profile

A thorough understanding of a chemical intermediate's physical and spectral properties is fundamental to its successful application.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Chloro-6-fluoronicotinic acid.

| Property | Value | Source |

| CAS Number | 38185-57-8 | [1][2][3] |

| Molecular Formula | C₆H₃ClFNO₂ | [3] |

| Molecular Weight | 175.55 g/mol | |

| Appearance | Solid | |

| Storage Temperature | Inert atmosphere, 2-8°C |

Predicted values are often used in the absence of extensive experimental data and provide a useful approximation for experimental planning.

Spectroscopic Characterization (Predicted)

2.2.1. 1H NMR Spectroscopy

The 1H NMR spectrum of 5-Chloro-6-fluoronicotinic acid is expected to show two aromatic protons. The proton at the C2 position and the proton at the C4 position will appear as doublets or doublet of doublets due to coupling with each other and with the fluorine atom. For comparison, the 1H NMR spectrum of the related 6-Fluoronicotinic acid shows distinct signals for the aromatic protons.[4]

2.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum will provide valuable information about the carbon skeleton. Key signals would include those for the carboxylic acid carbon, and the halogen-substituted carbons, which will exhibit characteristic shifts and C-F coupling. Data for nicotinic acid can provide a foundational understanding of the expected chemical shifts.[5]

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the carboxylic acid group (a broad O-H stretch around 2500-3300 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹). Aromatic C-H and C=C stretching vibrations will also be present.[6] The IR spectrum of the related 6-Chloronicotinic acid provides a useful reference.[7]

2.2.4. Mass Spectrometry

Mass spectrometry would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic signature of the chlorine atom, which is a valuable tool for confirming the presence of chlorine in the molecule.

Synthesis of 5-Chloro-6-fluoronicotinic Acid

The synthesis of 5-Chloro-6-fluoronicotinic acid and its derivatives often involves multi-step sequences. One of the key approaches is through fluoride-chloride exchange reactions on appropriately substituted pyridine precursors.

Synthetic Pathway: Fluoride-Chloride Exchange

A common strategy for introducing fluorine into a pyridine ring is through nucleophilic aromatic substitution, where a chlorine atom is displaced by a fluoride ion. The synthesis of the methyl ester of 5-Chloro-6-fluoronicotinic acid has been reported via this method.

Sources

- 1. 5-chloro-6-fluoronicotinic acid | 38185-57-8 [chemicalbook.com]

- 2. parchem.com [parchem.com]

- 3. 5-chloro-6-fluoronicotinic acid | CAS 38185-57-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. 6-Fluoronicotinic acid(403-45-2) 1H NMR spectrum [chemicalbook.com]

- 5. hmdb.ca [hmdb.ca]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 6-Chloronicotinic acid [webbook.nist.gov]

Reactivity of the pyridine ring in 5-Chloro-6-fluoronicotinic acid

An In-depth Technical Guide to the Reactivity of the Pyridine Ring in 5-Chloro-6-fluoronicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-6-fluoronicotinic acid is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its reactivity is dominated by the unique electronic landscape of the pyridine ring, which is rendered exceptionally electron-deficient by the cumulative effects of the ring nitrogen and three electron-withdrawing substituents: a carboxylic acid, a chlorine atom, and a fluorine atom. This guide provides a comprehensive analysis of the molecule's chemical behavior, focusing on the regioselectivity and mechanisms of its principal reactions. We will explore the pronounced propensity of the scaffold for nucleophilic aromatic substitution (SNAr), the challenges associated with electrophilic aromatic substitution (SEAr), and the versatile chemistry of the carboxylic acid moiety. This document serves as a technical resource, offering field-proven insights and detailed protocols to guide the strategic use of this valuable synthetic building block.

Introduction: The Molecular Architecture and Electronic Profile

5-Chloro-6-fluoronicotinic acid presents a fascinating case study in heterocyclic chemistry. The pyridine ring, inherently electron-deficient due to the electronegativity of the nitrogen atom, is further deactivated by the potent inductive and resonance-withdrawing effects of the substituents at positions 3, 5, and 6.

-

Ring Nitrogen: Acts as an electron sink, polarizing the ring and reducing its nucleophilicity.

-

Halogens (C5-Cl, C6-F): Exert strong -I (inductive) effects, withdrawing electron density from the ring. Fluorine's high electronegativity makes it a particularly powerful activating group for nucleophilic attack at the carbon to which it is attached.

-

Carboxylic Acid (C3-COOH): Functions as a deactivating group through both inductive and resonance effects.

This confluence of electron-withdrawing features dictates the molecule's reactivity, making the pyridine core a strong electrophile, highly susceptible to attack by nucleophiles, while being exceptionally resistant to conventional electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr): The Dominant Reaction Pathway

The primary mode of reactivity for the 5-Chloro-6-fluoronicotinic acid ring is nucleophilic aromatic substitution (SNAr). The electron-poor nature of the ring readily stabilizes the negatively charged intermediate (a Meisenheimer complex) that is characteristic of this mechanism.[1][2]

Mechanism and Regioselectivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1] A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate. Subsequently, the leaving group is expelled, restoring the aromaticity of the ring.

A critical consideration is the regioselectivity of the nucleophilic attack. Both the C5-Cl and C6-F positions are potential sites for substitution. In the context of SNAr on halogenated pyridines, two factors are paramount:

-

Activation: The position's susceptibility to nucleophilic attack. The C6 position is ortho to the ring nitrogen, which strongly activates it towards attack.

-

Leaving Group Ability: The facility with which the halide is displaced. While fluoride is a poor leaving group in SN2 reactions, it is an excellent leaving group in many SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and stabilizing the transition state leading to the Meisenheimer complex.[3]

Therefore, nucleophilic attack will preferentially occur at the C6 position , leading to the displacement of the fluoride ion. This is a common feature in poly-halogenated pyridines where a fluorine atom is positioned at an activated site.[4]

Caption: Figure 1: SNAr Mechanism at the C6 Position

Common Nucleophilic Transformations

The C6-fluoro group can be displaced by a variety of nucleophiles, making this position a versatile handle for molecular elaboration.

| Nucleophile | Reagent Example | Product Type | Typical Conditions |

| Amines | R-NH₂ (e.g., Aniline) | 6-Amino-5-chloronicotinic acid | Base (e.g., K₂CO₃, DIPEA), Polar aprotic solvent (e.g., DMF, DMSO), Heat |

| Alkoxides | NaOR (e.g., Sodium methoxide) | 6-Alkoxy-5-chloronicotinic acid | Corresponding alcohol or polar aprotic solvent, Room Temp to Heat |

| Hydroxide | NaOH, KOH | 5-Chloro-6-hydroxynicotinic acid[5] | Water/co-solvent, Heat |

| Thiols | R-SH (e.g., Thiophenol) | 6-(Alkyl/Aryl)thio-5-chloronicotinic acid | Base (e.g., K₂CO₃), Polar aprotic solvent (e.g., DMF) |

Table 1: Representative SNAr Reactions

Experimental Protocol: Synthesis of 5-Chloro-6-(phenylamino)nicotinic acid

This protocol describes a typical SNAr reaction using an amine nucleophile.

-

Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Chloro-6-fluoronicotinic acid (1.0 eq), potassium carbonate (K₂CO₃, 2.5 eq), and Dimethylformamide (DMF, 0.2 M).

-

Nucleophile Addition: Add aniline (1.2 eq) to the stirring suspension.

-

Reaction: Heat the reaction mixture to 100 °C and maintain for 4-6 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (10x volume of DMF).

-

Acidification & Isolation: Acidify the aqueous mixture to pH 3-4 with 1M HCl. The product will precipitate.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired product. Further purification can be achieved by recrystallization if necessary.

Electrophilic Aromatic Substitution (SEAr): A Disfavored Pathway

Electrophilic aromatic substitution (SEAr) involves the attack of an electrophile on the aromatic ring.[6] However, due to the profoundly electron-deficient nature of the 5-Chloro-6-fluoronicotinic acid ring, this pathway is highly disfavored. The electron-withdrawing groups strongly deactivate the ring towards attack by electrophiles by destabilizing the cationic Wheland intermediate.[7]

Attempting SEAr reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation would require exceptionally harsh conditions and would likely result in low yields or decomposition.[8][9] The directing effects of the substituents are largely moot, as the overall deactivation of the ring is the overwhelming factor.

Caption: Figure 2: Deactivation Towards SEAr

Reactivity of the Carboxylic Acid Moiety

Independent of the ring's aromatic chemistry, the carboxylic acid group at the C3 position is a versatile functional handle that can undergo a range of standard transformations.[10][11] These reactions provide a reliable method for derivatization without altering the core pyridine scaffold.

Key Derivatization Reactions

The carboxylic acid can be readily converted into esters, amides, and acyl chlorides, which are themselves valuable intermediates.[12][13]

Caption: Figure 3: Derivatization Workflow

Experimental Protocol: Conversion to Methyl 5-Chloro-6-fluoronicotinate (Esterification)

This protocol describes an acid-catalyzed Fischer esterification.

-

Setup: Suspend 5-Chloro-6-fluoronicotinic acid (1.0 eq) in methanol (MeOH, 0.2 M) in a round-bottom flask.

-

Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise while cooling the flask in an ice bath.

-

Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C). Maintain for 8-12 hours.

-

Solvent Removal: After cooling, remove the methanol under reduced pressure using a rotary evaporator.

-

Work-up: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.

-

Purification: Purify the product by silica gel column chromatography if required.

Experimental Protocol: Conversion to 5-Chloro-6-fluoronicotinoyl chloride (Acyl Chloride Formation)

This protocol uses thionyl chloride for a robust conversion.[12][14]

-

Setup: In a fume hood, add 5-Chloro-6-fluoronicotinic acid (1.0 eq) to a round-bottom flask with a reflux condenser and a gas outlet connected to a trap (for HCl and SO₂).

-

Reagent Addition: Add thionyl chloride (SOCl₂, 5.0 eq) and a catalytic amount of DMF (1-2 drops).

-

Reaction: Heat the mixture to reflux (approx. 79 °C) for 2-3 hours. The reaction is complete when gas evolution ceases.

-

Isolation: Carefully remove the excess thionyl chloride under reduced pressure (co-evaporating with toluene can aid removal). The resulting crude acyl chloride is often used immediately in the next step without further purification.

Conclusion

The reactivity of 5-Chloro-6-fluoronicotinic acid is unequivocally governed by its electron-deficient pyridine ring. Its chemical behavior is characterized by a strong predisposition towards nucleophilic aromatic substitution, specifically at the C6 position, allowing for the selective displacement of the fluorine atom. This reaction provides a powerful and reliable strategy for introducing a wide array of functional groups. Conversely, the scaffold is highly resistant to electrophilic attack. The carboxylic acid group offers a secondary, independent site for derivatization through well-established protocols. A thorough understanding of these distinct reactivity modes is essential for leveraging this compound as a strategic building block in the design and synthesis of complex molecules for pharmaceutical and industrial applications.

References

- EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

Carboxylic Acids Important Reactions . Jack Westin. [Link]

- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.

-

5-chloro-6-fluoronicotinic acid | CAS 38185-57-8 . Chemical-Suppliers. [Link]

- US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

-

16.6 Nucleophilic Aromatic Substitution . OpenStax adaptation. [Link]

-

Nucleophilic Aromatic Substituion . YouTube. [Link]

-

Carboxylic acid reactions overview (article) . Khan Academy. [Link]

-

5-Chloro-6-hydroxynicotinic acid . PubChem. [Link]

-

22.10 Reactions of Carboxylic Acids . Chemistry LibreTexts. [Link]

-

Electrophilic aromatic substitution . Wikipedia. [Link]

-

Concerted Nucleophilic Aromatic Substitutions . PMC - NIH. [Link]

-

Electrophilic Aromatic Substitution: The Six Key Reactions . Master Organic Chemistry. [Link]

-

21.3: Reactions of Carboxylic Acids . Chemistry LibreTexts. [Link]

-

Nucleophilic Aromatic Substitution . YouTube. [Link]

-

Carboxylic Acid Derivative Reactions . YouTube. [Link]

-

18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry . YouTube. [Link]

-

nucleophilic aromatic substitutions . YouTube. [Link]

-

6-Fluoronicotinic Acid . PubChem. [Link]

-

Electrophilic Aromatic Substitution . YouTube. [Link]

-

22.4: Electrophilic Aromatic Substitution . Chemistry LibreTexts. [Link]

-

5-Fluoronicotinic Acid . PubChem - NIH. [Link]

-

5-chloro-6-fluoronicotinic acid . Chongqing Chemdad Co. ,Ltd. [Link]

Sources

- 1. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]